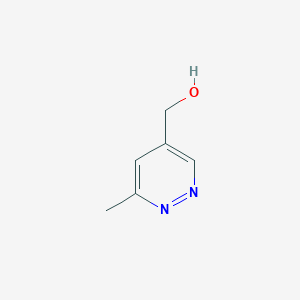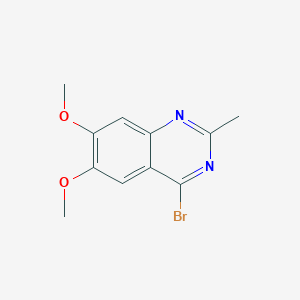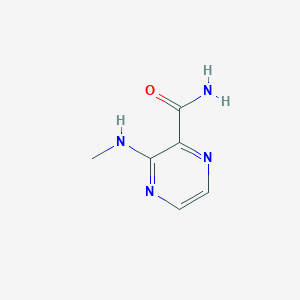![molecular formula C13H11N3 B13122801 6-(o-Tolyl)-4H-pyrrolo[2,3-b]pyrazine](/img/structure/B13122801.png)
6-(o-Tolyl)-4H-pyrrolo[2,3-b]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(o-Tolyl)-4H-pyrrolo[2,3-b]pyrazine is a heterocyclic compound that features a fused ring system consisting of a pyrrole and a pyrazine ring. This compound is of significant interest due to its potential applications in various fields, including organic electronics, medicinal chemistry, and materials science. The presence of the o-tolyl group adds to its unique chemical properties and potential reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the palladium-catalyzed Sonogashira cross-coupling reaction, followed by base-induced cyclization to form the pyrrolo[2,3-b]pyrazine scaffold . The reaction conditions often include the use of palladium catalysts, copper iodide, and bases such as triethylamine under an inert atmosphere.
Industrial Production Methods
Industrial production methods for 6-(o-Tolyl)-4H-pyrrolo[2,3-b]pyrazine may involve scalable versions of the laboratory synthesis routes. These methods would focus on optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and microwave-assisted reactions could be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
6-(o-Tolyl)-4H-pyrrolo[2,3-b]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the pyrrolo[2,3-b]pyrazine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications .
Applications De Recherche Scientifique
6-(o-Tolyl)-4H-pyrrolo[2,3-b]pyrazine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 6-(o-Tolyl)-4H-pyrrolo[2,3-b]pyrazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function . Detailed studies on its binding interactions and molecular dynamics are essential to fully understand its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dipyrrolopyrazine derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their chemical and physical properties.
Pyridazine and pyridazinone derivatives: These heterocycles also contain nitrogen atoms and exhibit a wide range of biological activities.
Uniqueness
6-(o-Tolyl)-4H-pyrrolo[2,3-b]pyrazine is unique due to the presence of the o-tolyl group, which can influence its electronic properties and reactivity. This uniqueness makes it a valuable compound for developing new materials and exploring novel biological activities .
Propriétés
Formule moléculaire |
C13H11N3 |
|---|---|
Poids moléculaire |
209.25 g/mol |
Nom IUPAC |
6-(2-methylphenyl)-5H-pyrrolo[2,3-b]pyrazine |
InChI |
InChI=1S/C13H11N3/c1-9-4-2-3-5-10(9)11-8-12-13(16-11)15-7-6-14-12/h2-8H,1H3,(H,15,16) |
Clé InChI |
RGBKZTCVTUCEHB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C2=CC3=NC=CN=C3N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl2-(3'-bromo-[1,1'-biphenyl]-4-yl)-2-oxoacetate](/img/structure/B13122725.png)







![3-Cyclohexyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxylicacid](/img/structure/B13122765.png)



![2,4-Dichloro-6-(dibenzo[b,d]furan-3-yl)-1,3,5-triazine](/img/structure/B13122790.png)
